![molecular formula C13H17BrO2 B13179150 2-[(Benzyloxy)methyl]-2-(bromomethyl)oxolane](/img/structure/B13179150.png)
2-[(Benzyloxy)methyl]-2-(bromomethyl)oxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Benzyloxy)methyl]-2-(bromomethyl)oxolane is an organic compound with the molecular formula C13H17BrO2. It is a derivative of oxolane, featuring both benzyloxy and bromomethyl functional groups. This compound is primarily used in organic synthesis and research due to its unique reactivity and structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Benzyloxy)methyl]-2-(bromomethyl)oxolane typically involves the bromination of 2-[(benzyloxy)methyl]oxolane. The reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction parameters such as temperature, pressure, and reagent concentrations to maximize yield and purity. The product is then purified using techniques like distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Benzyloxy)methyl]-2-(bromomethyl)oxolane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethylformamide) at moderate temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Nucleophilic Substitution: Formation of substituted oxolanes with various functional groups.
Oxidation: Formation of benzyloxy-derived aldehydes or carboxylic acids.
Reduction: Formation of 2-[(benzyloxy)methyl]oxolane.
Applications De Recherche Scientifique
2-[(Benzyloxy)methyl]-2-(bromomethyl)oxolane is utilized in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of complex organic molecules.
Medicinal Chemistry: In the development of pharmaceutical intermediates and active compounds.
Material Science: As a precursor for the synthesis of polymers and advanced materials.
Biological Studies: In the study of enzyme mechanisms and biochemical pathways.
Mécanisme D'action
The mechanism of action of 2-[(Benzyloxy)methyl]-2-(bromomethyl)oxolane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The benzyloxy group can participate in various oxidation and reduction reactions, influencing the overall reactivity of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Bromomethyl)benzyl alcohol: Similar in structure but lacks the oxolane ring.
2-(Bromomethyl)tetrahydrofuran: Similar in structure but lacks the benzyloxy group.
Uniqueness
2-[(Benzyloxy)methyl]-2-(bromomethyl)oxolane is unique due to the presence of both benzyloxy and bromomethyl groups attached to the oxolane ring. This combination of functional groups imparts distinct reactivity and versatility in synthetic applications, making it a valuable compound in organic chemistry.
Propriétés
Formule moléculaire |
C13H17BrO2 |
|---|---|
Poids moléculaire |
285.18 g/mol |
Nom IUPAC |
2-(bromomethyl)-2-(phenylmethoxymethyl)oxolane |
InChI |
InChI=1S/C13H17BrO2/c14-10-13(7-4-8-16-13)11-15-9-12-5-2-1-3-6-12/h1-3,5-6H,4,7-11H2 |
Clé InChI |
BZFYPOZBRIMWFB-UHFFFAOYSA-N |
SMILES canonique |
C1CC(OC1)(COCC2=CC=CC=C2)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


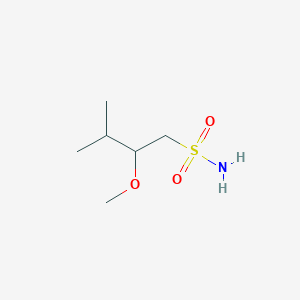

![tert-butyl (2R)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B13179076.png)
![1H,4H,5H,6H,7H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B13179092.png)
![2'-Methyl-[1,4']bipiperidinyl](/img/structure/B13179105.png)
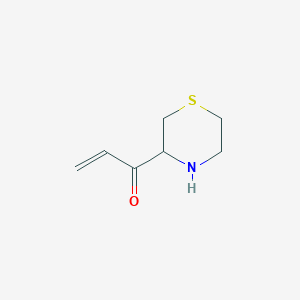
![3-(Trifluoromethyl)-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13179116.png)
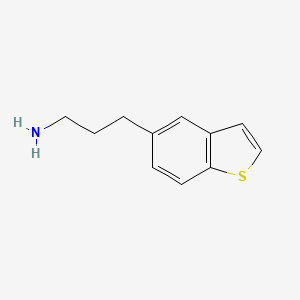
![Tert-butyl 1-amino-3-ethoxy-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13179124.png)

![5-(Aminomethyl)-1H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B13179134.png)
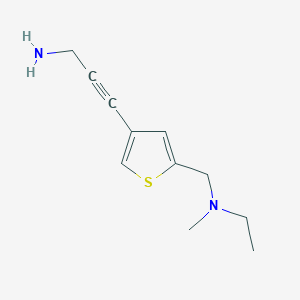
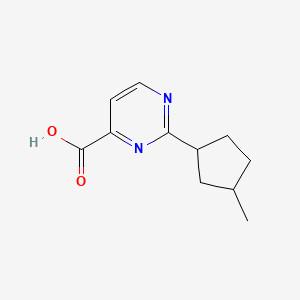
![1-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-6-azaspiro[2.5]octane](/img/structure/B13179149.png)
